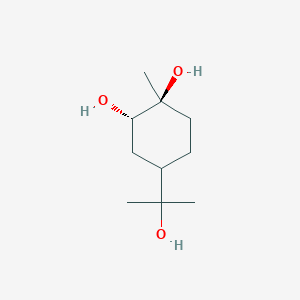

p-Menthane-1,2,8-triol

Description

Significance of Monoterpenoids in Chemical and Biological Sciences

Monoterpenoids, a class of terpenes derived from two isoprene (B109036) units, represent a vast and diverse group of natural products. uni.lu They are major constituents of essential oils and are recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnist.gov Their structural diversity and chemical reactivity make them valuable starting materials in the synthesis of new biologically active compounds, with significant implications for the pharmaceutical, cosmetic, agricultural, and food industries. uni.lu

Overview of p-Menthane-Type Monoterpenes

Within the broad family of monoterpenoids, the p-menthane (B155814) type is characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl or related C3 group at positions 1 and 4, respectively. researchgate.net Well-known examples of p-menthane monoterpenes include menthol (B31143), limonene (B3431351), and carvone (B1668592). researchgate.net These compounds are biosynthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway and are often found in specialized plant structures like glandular trichomes. researchgate.net The p-menthane skeleton can be extensively modified through hydroxylation, oxidation, and other enzymatic reactions, leading to a wide variety of derivatives with distinct chemical and biological properties. researchgate.netnih.gov

Structural Complexity and Stereoisomeric Forms of p-Menthane-1,2,8-triol

Scientific investigation has focused on the synthesis and characterization of various stereoisomers of this compound. For instance, research has detailed the synthesis of the four (4R)-p-menthane-1,2,8-triols, highlighting the separation and characterization of these distinct stereoisomers. nih.gov One specific stereoisomer, (1S,2R,4R)-p-menthane-1,2,8-triol, has been produced through the fermentation of α-terpineol by the fungus Alternaria alternata. nih.gov The synthesis of other related triols, such as p-menthane-1,2,4-triol, has also been explored, revealing interesting phenomena like the existence of forms with different polarities despite having the same molecular structure. researchgate.net The precise stereochemistry of these molecules is often elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net

The controlled synthesis of specific stereoisomers is a key area of research. For example, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol has been achieved using methods like Sharpless asymmetric dihydroxylation. Subsequent hydrogenation can then lead to the saturated this compound skeleton. nih.gov The study of these stereoisomers is crucial for understanding how their three-dimensional structure influences their physical and potential biological properties.

Below is a data table detailing some of the known stereoisomers of this compound and related compounds, along with some of their reported physical characteristics.

| Compound Name | Stereochemistry | Molecular Formula | Method of Preparation/Origin |

| This compound | (1S,2R,4R) | C₁₀H₂₀O₃ | Fermentation of α-terpineol by Alternaria alternata nih.gov |

| p-Menthane-1,2,8-triols | Four (4R) isomers | C₁₀H₂₀O₃ | Synthesized, separated, and characterized nih.gov |

| trans-p-Menth-3-ene-1,2,8-triol | Enantiomers | C₁₀H₁₈O₃ | Asymmetric synthesis via Sharpless dihydroxylation |

| p-Menthane-1,2,4-triol | Racemate | C₁₀H₂₀O₃ | Isolated from Melaleuca alternifolia (Tea Tree) oil researchgate.net |

Further research into the synthesis and characterization of all possible stereoisomers of this compound will undoubtedly provide deeper insights into the structure-property relationships within this fascinating class of monoterpenoids.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(1S,2S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1 |

InChI Key |

KANCZQSRUGHECB-CFGJQEBVSA-N |

Isomeric SMILES |

C[C@@]1(CCC(C[C@@H]1O)C(C)(C)O)O |

Canonical SMILES |

CC1(CCC(CC1O)C(C)(C)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Phytochemical Sources and Distribution

The presence of p-Menthane-1,2,8-triol, primarily as a glycoside, has been identified in specific plant species. The following subsections detail its documented isolation from various botanical sources.

A review of scientific literature did not yield specific reports on the isolation of this compound from the plant Illicium lanceolatum. Research on this plant has led to the isolation of other types of terpenes, such as germacrane (B1241064) sesquiterpenes and m-menthane monoterpenes, but not the this compound structure. nih.govnih.govresearchgate.net

Scientific studies on the chemical constituents of Mentha haplocalyx Briq. (also known as Mentha canadensis) have identified various p-menthane (B155814) derivatives. However, these are typically other isomers such as p-menthane-1,2,3-triol (B7574565) or p-menthane-1,3,8-triol. nih.govnih.govresearchgate.netmedchemexpress.com While one study noted that the NMR data of a compound isolated from this plant was in good agreement with cis-p-menth-3-ene-1,2,8-triol (an unsaturated analogue), a direct and unambiguous isolation of the saturated this compound has not been definitively reported. tandfonline.com

A novel monoterpene glycoside, identified as p-menthane-1α,2α,8-triol-4-O-β-D-glucoside, has been successfully isolated from the leaves and stems of Illicium simonsii. mdpi.comnih.gov This finding represents the first documented instance of this specific glycoside from this plant species. The structure of this compound was determined through comprehensive spectroscopic analysis. mdpi.comnih.gov

Table 1: Isolated this compound Glycoside from Illicium simonsii

| Compound Name | Plant Part | Molecular Formula | Reference |

|---|

Extensive phytochemical analyses of the fruits of Carum carvi L., commonly known as caraway, have been conducted. These studies consistently report that the major chemical constituents of its essential oil are monoterpenes like carvone (B1668592) and limonene (B3431351). nih.govresearchgate.netmdpi.com A thorough review of the available scientific literature does not indicate that this compound is a known constituent of caraway fruit. nih.govextrasynthese.com

Researchers have isolated a monoterpene glycoside of this compound from the twigs and leaves of Distylium racemosum. The compound was identified as (1R,2R,4S)-p-menthane-1,2,8-triol 1-O-β-d-glucopyranoside and was given the name distyloside A. Its structure was established through spectroscopic methods and chemical hydrolysis, which yielded D-glucose. The molecular formula of the glycoside was determined to be C₁₆H₃₀O₈.

Table 2: Isolated this compound Glycoside from Distylium racemosum

| Compound Name | Plant Part | Molecular Formula | Reference |

|---|

Extraction and Initial Separation Techniques

The isolation of this compound glycosides from plant sources involves a systematic series of extraction and separation steps designed to purify the compound from a complex mixture of plant metabolites.

The general procedure begins with the extraction of the dried and powdered plant material (e.g., leaves, stems, or twigs). A polar solvent, typically methanol (B129727) or aqueous acetone, is used to percolate or soak the plant material, effectively drawing out a wide range of chemical constituents. nih.gov

Following extraction, the crude extract is concentrated under reduced pressure to remove the solvent. The resulting aqueous solution then undergoes a partitioning process. This involves sequentially washing the extract with solvents of increasing polarity, such as ethyl ether, chloroform, or ethyl acetate (B1210297). This step separates compounds based on their solubility, with the more polar glycosides typically remaining in the aqueous or methanol fractions.

The fraction containing the target glycosides is then subjected to various chromatographic techniques for further purification. A common workflow includes:

Macroporous Resin Chromatography: The extract is passed through a column packed with a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of water and methanol. This separates the compounds into several fractions based on their polarity.

Silica (B1680970) Gel Column Chromatography: Fractions of interest are applied to a silica gel column and eluted with a solvent system, such as chloroform-methanol, to separate compounds with finer resolution.

Gel Filtration Chromatography: Sephadex LH-20 is often used for size-exclusion chromatography, which separates molecules based on their size.

Reversed-Phase Chromatography: Octadecylsilyl (ODS) or MCI-gel columns are used in reversed-phase chromatography, where polar compounds elute before non-polar ones, providing another layer of purification.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step used to isolate the pure compound from any remaining impurities.

The identity and purity of the isolated compound, such as this compound glycoside, are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names / Synonyms | Molecular Formula |

|---|---|---|

| This compound | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | C₁₀H₂₀O₃ |

| p-menthane-1α,2α,8-triol-4-O-β-D-glucoside | - | Not specified |

| (1R,2R,4S)-p-menthane-1,2,8-triol 1-O-β-d-glucopyranoside | distyloside A | C₁₆H₃₀O₈ |

| p-menthane-1,2,3-triol | - | C₁₀H₂₀O₃ |

| p-menthane-1,3,8-triol | - | C₁₀H₂₀O₃ |

| cis-p-menth-3-ene-1,2,8-triol | - | C₁₀H₁₈O₃ |

| Carvone | - | C₁₀H₁₄O |

| Limonene | - | C₁₀H₁₆ |

| D-glucose | - | C₆H₁₂O₆ |

| Methanol | - | CH₄O |

| Acetone | - | C₃H₆O |

| Ethyl ether | Diethyl ether | C₄H₁₀O |

| Chloroform | Trichloromethane | CHCl₃ |

Solvent Extraction Methodologies

Solvent extraction is a crucial first step in the isolation of this compound from plant material. The choice of solvent is critical and is based on the polarity of the target compound. Given that this compound is a triol, it possesses a higher polarity compared to many other essential oil components.

Commonly used solvents for the extraction of polar monoterpenoids include ethanol, methanol, and ethyl acetate. However, for compounds within the p-menthane class, n-hexane is also frequently employed, particularly for the extraction from essential oils or for partitioning from an aqueous phase. For example, in the isolation of related p-menthane diols, n-hexane has been effectively used to extract the compound from a reaction mixture e3s-conferences.org.

The general procedure involves macerating the dried and ground plant material in the chosen solvent. This mixture is then typically subjected to techniques such as Soxhlet extraction or simple stirring at room temperature for a specified duration to ensure efficient transfer of the phytochemicals into the solvent. Following extraction, the solvent is removed under reduced pressure, yielding a crude extract that contains a mixture of compounds, including the desired this compound.

Table 1: Solvents Used in the Extraction of Related p-Menthane Derivatives

| Compound | Solvent(s) | Source Material |

| p-Menthane-3,8-diol (B45773) | n-Hexane | Eucalyptus citriodora essential oil |

| trans-p-menth-3-ene-1,2,8-triol | Ethyl Acetate | Mentha haplocalyx |

Chromatographic Purification Strategies

Following the initial solvent extraction, the resultant crude extract requires further purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, leveraging the different physicochemical properties of the components in the extract to achieve separation.

Column Chromatography: This is the most common method for the large-scale purification of p-menthane derivatives. Silica gel is the standard stationary phase used in the column. The separation is achieved by eluting the column with a solvent system of increasing polarity. For polar compounds like this compound, a typical mobile phase would start with a non-polar solvent like n-hexane, with a gradual introduction of a more polar solvent such as ethyl acetate. The fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the pure compound. For instance, the purification of p-menthane-3,8-diol has been successfully carried out using a silica gel column with a mobile phase of n-hexane and ethyl acetate e3s-conferences.org.

Thin Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the column chromatography and to assess the purity of the isolated fractions. It is performed on glass plates pre-coated with silica gel. The separated compounds are visualized under UV light or by staining with a suitable reagent.

Preparative Thin Layer Chromatography (pTLC): For the purification of smaller quantities of a compound, pTLC can be employed. This technique uses thicker silica gel plates, allowing for the separation and subsequent recovery of the purified compound bands.

Table 2: Chromatographic Conditions for Purification of Related p-Menthane Derivatives

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase |

| p-Menthane-3,8-diol | Column Chromatography | Silica gel 60 | n-Hexane:Ethyl acetate (4:1 v/v) e3s-conferences.org |

| trans-p-menth-3-ene-1,2,8-triol | Column Chromatography | Silica gel | Not specified in detail |

Stereochemical Characterization and Absolute Configuration Elucidation

Enantiomeric and Diastereomeric Forms

The p-menthane-1,2,8-triol structure contains multiple chiral centers, giving rise to several possible stereoisomers. The characterization of these individual forms is essential for understanding their specific roles in natural product chemistry and pharmacology.

Characterization of (1S,2R,4R)-p-Menthane-1,2,8-triol

(1S,2R,4R)-p-Menthane-1,2,8-triol is a naturally occurring monoterpenoid that has been isolated from various plant sources. Its characterization involves the use of spectroscopic techniques to confirm its structure and stereochemistry. This particular isomer has been identified as a metabolite of α-terpineol through fermentation with Alternaria alternata. researchgate.net

Characterization of (1S,2S,4R)-p-Menthane-1,2,8-triol

The characterization of (1S,2S,4R)-p-Menthane-1,2,9-triol, a related compound, has been documented. contaminantdb.ca This stereoisomer is found in caraway fruits and is classified as a menthane monoterpenoid. contaminantdb.cacontaminantdb.ca While distinct from this compound, the analytical approaches used for its characterization are relevant.

Characterization of (1R,2R,4S)-p-Menthane-1,2,8-triol and its Glycosides

(1R,2R,4S)-p-Menthane-1,2,8-triol is another significant stereoisomer. foodb.caebi.ac.uk Its glycosidic forms, such as (1R,2R,4S)-p-menthane-1,2,8-triol 8-glucoside, have also been identified. nih.govuni.lu The structural elucidation of these glycosides involves determining the nature of the sugar moiety and its point of attachment to the aglycone. This is often achieved through enzymatic hydrolysis and spectroscopic analysis. researchgate.net For instance, the position of the glucosyl unit can be confirmed by long-range correlations in Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra. researchgate.net

Synthesis and Analysis of (4R)-p-Menthane-1,2,8-triols

The synthesis and analysis of the four possible (4R)-p-menthane-1,2,8-triols have been systematically undertaken. researchgate.net This work provides a reference framework for the characterization of these isomers. Asymmetric synthesis techniques, such as Sharpless asymmetric dihydroxylation, have been employed to produce specific enantiomers of related p-menthane (B155814) derivatives. tandfonline.com The absolute configurations of synthetic products are often confirmed by comparison with naturally occurring compounds, utilizing techniques like chiral gas-liquid chromatography (GLC). researchgate.net

Advanced Spectroscopic Methodologies for Stereochemistry

The determination of the complex stereochemistry of this compound isomers is heavily reliant on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, HMBC, NOESY)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule. researchgate.nettandfonline.com For example, the chemical shifts and coupling constants of specific protons can give clues about their relative orientation.

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity of atoms within the molecule. researchgate.net

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons.

HSQC correlates protons with their directly attached carbons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying long-range connectivities. researchgate.net For instance, HMBC can be used to determine the position of a glycosidic linkage. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly important for determining the stereochemistry of a molecule. It detects protons that are close to each other in space, even if they are not directly bonded. The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for their relative stereochemistry (e.g., cis or trans relationships). researchgate.net

The comprehensive analysis of these various NMR data, often in conjunction with data from other analytical methods, allows for the unambiguous assignment of the structure and absolute configuration of the different stereoisomers of this compound. researchgate.net

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. For molecules like this compound, which contain chromophores that absorb in the ultraviolet (UV) region, ECD spectra provide unique fingerprints corresponding to their specific stereochemistry.

Application of Chiroptical Probes for Absolute Configuration Assignment

While direct ECD analysis is highly effective for many compounds, its application can be limited for molecules that are conformationally mobile or lack strong UV-absorbing chromophores, resulting in weak or "silent" ECD spectra. nih.gov In such cases, the use of chiroptical probes offers a robust and reliable alternative for absolute configuration assignment.

This approach involves the chemical derivatization of the target molecule, such as this compound, with an auxiliary chromophoric probe. Biphenyl chiroptical probes have been successfully employed for this purpose with related trihydroxy-p-menthane structures. nih.gov The process involves attaching the probe to the hydroxyl groups of the triol. The resulting derivative incorporates a strong, well-defined chromophore whose ECD spectrum is highly sensitive to the chiral environment of the parent molecule.

The utility of this method lies in its straightforward and dependable nature, particularly for complex and flexible molecules that are challenging to analyze computationally. nih.gov The predictable relationship between the chirality of the substrate and the induced ECD spectrum of the probe-derivative complex allows for unambiguous assignment of the absolute configuration. This makes the chiroptical probe method a valuable and complementary tool to computational ECD protocols in the structural elucidation of natural products. nih.gov

Optical Rotation Measurements

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. researchgate.net The specific rotation, [α], is a characteristic physical property of a chiral substance and is dependent on the wavelength of light used (commonly the sodium D-line, 589 nm), temperature, concentration, and solvent. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

In the context of this compound and its derivatives, optical rotation measurements are fundamental for characterizing newly synthesized or isolated enantiomers. For instance, the asymmetric synthesis of a related compound, trans-p-menth-3-ene-1,2,8-triol, yielded both enantiomers with distinct optical rotation values. Subsequent hydrogenation of the (+)-enantiomer produced a specific stereoisomer of this compound with a negative optical rotation. tandfonline.com

These experimental values are crucial for confirming the enantiomeric purity and absolute configuration of the molecules, often in conjunction with other spectroscopic data and synthetic correlation.

Table 1: Optical Rotation Data for this compound and a Related Precursor

| Compound Name | Formula | Specific Rotation [α] | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|---|

| (+)-trans-p-Menth-3-ene-1,2,8-triol | C₁₀H₁₈O₃ | [α]D25 +28.5 | c 1.0, MeOH | tandfonline.com |

| (1S,2S,4S)-p-Menthane-1,2,8-triol | C₁₀H₂₀O₃ | [α]D25 -15.9 | c 1.0, MeOH | tandfonline.com |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches

Total synthesis provides a means to construct p-Menthane-1,2,8-triol from basic precursors, often employing stereoselective reactions to yield specific isomers.

A key method for the enantioselective preparation of 1,2-diols from prochiral olefins is the Sharpless asymmetric dihydroxylation. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to create a vicinal diol. wikipedia.org The reaction is rendered catalytic by the use of a stoichiometric reoxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the osmium tetroxide. wikipedia.org The choice of chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates the facial selectivity of the dihydroxylation. wikipedia.org

In the synthesis of trans-p-menth-3-ene-1,2,8-triol, Sharpless asymmetric dihydroxylation serves as the pivotal step. nih.gov One synthetic route starts from (R)-α-phellandrene, which is first converted to a key intermediate, (4S)-p-menth-1-en-8-ol, also known as α-terpineol. nih.gov Subsequent dihydroxylation of this intermediate using AD-mix-α and AD-mix-β leads to the desired triol enantiomers. nih.gov

The enantiofacial selectivity of the Sharpless asymmetric dihydroxylation is governed by the chiral ligand, which creates a chiral pocket around the osmium tetroxide catalyst. organic-chemistry.orgwikipedia.org For a given alkene, AD-mix-β, containing a (DHQD)₂PHAL ligand, typically adds the hydroxyl groups to one face of the double bond, while AD-mix-α, with a (DHQ)₂PHAL ligand, adds them to the opposite face. wikipedia.org

A mnemonic device is often used to predict the stereochemical outcome. By orienting the olefin with its substituents categorized by size (Large, Medium, Small), the ligand directs the OsO₄ to a specific face. wikipedia.org In the synthesis of trans-p-menth-3-ene-1,2,8-triol from a protected p-menthenol intermediate, a reversal of the expected enantiofacial selectivity has been observed, highlighting the subtle electronic and steric influences of the substrate on the transition state of the reaction. nih.gov The presence of aryl groups in the substrate can enhance both reactivity and selectivity, likely due to favorable π-π stacking interactions with the catalyst's phthalazine (B143731) (PHAL) backbone. chem-station.com

Table 1: Sharpless Asymmetric Dihydroxylation of a p-Menthene Intermediate

| Reagent | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| AD-mix-α | 76% | 54.5% |

| AD-mix-β | 91% | 59.4% |

Data derived from a study on the total synthesis of trans-p-menth-3-ene-1,2,8-triol. nih.gov

p-Menthane-1,8-diol, also known as terpin (B149876) hydrate, can be synthesized from turpentine, which is rich in α-pinene and β-pinene. atlantis-press.com These precursors undergo rearrangement and hydration under the catalysis of strong acids like sulfuric acid to produce the diol in high yields. atlantis-press.com Similarly, α-terpineol can be synthesized from α-pinene or limonene (B3431351). nih.govbeilstein-archives.org The hydration of α-pinene using acid catalysis is a common industrial method. beilstein-archives.org The subsequent hydroxylation of the C1-C2 double bond of α-terpineol, for instance through osmium-catalyzed dihydroxylation, would yield this compound.

The stereoselective synthesis of cyanohydrins from ketones or aldehydes provides a versatile route to various functional groups. While direct synthesis of this compound via a cyanohydrin intermediate is not prominently documented in the provided literature, the general methodology offers a potential pathway. For example, a suitably substituted cyclohexanone (B45756) could be converted into a chiral cyanohydrin using a chemoenzymatic method. Subsequent chemical transformations, such as reduction of the nitrile to an aminomethyl group or hydrolysis to a carboxylic acid followed by further functional group interconversions, could theoretically lead to the desired triol structure. The stereochemistry of the final product would be dependent on the initial stereoselective cyanohydrin formation and the stereochemical course of the subsequent reactions.

Asymmetric Synthesis via Sharpless Asymmetric Dihydroxylation

Chemical Derivatization and Functional Group Interconversions

Once synthesized, this compound can be further modified to produce derivatives with different properties.

Glycosides of p-menthanetriols are found in nature, for instance in the fruit of caraway (Carum carvi L.). researchgate.net The chemical synthesis of these glycosides involves the coupling of a this compound with a protected glucose derivative. In one study, several new p-menthanetriol glucosides were isolated and characterized. researchgate.net For example, (1R,2R,4S)-p-menthane-1,2,8-triol 1-O-β-D-glucopyranoside was identified. researchgate.net The position of the glycosidic bond is crucial and can be determined using advanced spectroscopic techniques like Heteronuclear Multiple Bond Correlation (HMBC) NMR, which shows correlations between the anomeric proton of the glucose unit and the carbon atom of the triol to which it is attached. researchgate.net The synthesis and characterization of (1R,2R,4S)-p-Menthane-1,2,8-triol 8-glucoside has also been documented. nih.gov These terpene glycosides are part of a larger class of naturally occurring prenol lipids. foodb.cafoodb.ca

Table 2: Identified Glucosides of p-Menthane-1,2,8-triol

| Compound Name | Molecular Formula | Glycosidic Linkage |

|---|---|---|

| (1R,2R,4S)-p-menthane-1,2,8-triol 1-O-β-D-glucopyranoside | C₁₆H₃₀O₈ | C-1 |

| (1R,2R,4S)-p-menthane-1,2,8-triol 8-O-β-D-glucopyranoside | C₁₆H₃₀O₈ | C-8 |

Data sourced from spectral investigations of natural isolates. researchgate.netnih.gov

Controlled Oxidation Reactions

The presence of a vicinal diol (at C1 and C2) and a tertiary alcohol (at C8) in this compound allows for selective oxidation reactions, yielding a range of valuable products such as hydroxy ketones, diketones, or carboxylic acids, depending on the reagents and reaction conditions employed.

One of the most characteristic reactions of 1,2-diols is oxidative cleavage by periodates (e.g., periodic acid, HIO₄, or sodium periodate (B1199274), NaIO₄). This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. In the case of this compound, this cleavage would occur between the C1 and C2 positions. The reaction is typically fast and clean, providing a reliable method for the selective cleavage of the C1-C2 bond. The mechanism for the oxidation of 1,2-diols by periodate generally involves the formation of a cyclic ester, which then decomposes to the products. rsc.org

The oxidation of the secondary alcohol at the C2 position can be achieved using a variety of reagents. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are commonly used for the selective oxidation of secondary alcohols to ketones without affecting the tertiary alcohol or causing cleavage of the glycol. The choice of reagent is critical to prevent over-oxidation or side reactions.

Below is a table summarizing potential controlled oxidation reactions of this compound:

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Periodic acid (HIO₄) or Sodium periodate (NaIO₄) | Keto-aldehyde | Oxidative cleavage of 1,2-diol |

| This compound | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | 1,8-Dihydroxy-p-menthan-2-one | Selective oxidation of secondary alcohol |

| This compound | Stronger oxidizing agents (e.g., KMnO₄, CrO₃) | Further oxidized products (e.g., dicarboxylic acids) | Non-selective oxidation |

This table represents probable reactions based on the functional groups present in this compound.

Transformations to Related p-Menthane (B155814) Skeletons

The this compound scaffold can be chemically modified to generate a diverse array of other p-menthane derivatives. These transformations often involve reactions of the hydroxyl groups, such as dehydration, or rearrangements of the carbon skeleton.

A key transformation is the regioselective hydroxylation of related p-menthane diols to yield the corresponding triol. For instance, the synthesis of cis-p-menthane-1,7,8-triol has been achieved through the regioselective hydroxylation of cis-p-menth-8-ene-1,7-diol. nih.govresearchgate.net This highlights the ability to introduce hydroxyl groups at specific positions on the p-menthane skeleton to build up complexity.

Acid-catalyzed dehydration of this compound is another potential transformation. Depending on the reaction conditions and the specific stereochemistry of the triol, the elimination of one or more water molecules can lead to the formation of unsaturated p-menthane derivatives, such as dienes or enols. The tertiary alcohol at C8 is particularly susceptible to dehydration under acidic conditions, which could lead to the formation of a double bond between C8 and C9 or within the cyclohexane (B81311) ring. Such reactions are common for tertiary alcohols. learncbse.in

The following table outlines some potential transformations of this compound to other p-menthane skeletons:

| Starting Material | Reagent(s) | Potential Product(s) | Transformation Type |

| This compound | Acid catalyst (e.g., H₂SO₄, TsOH) | Unsaturated p-menthane diols or enols | Dehydration |

| cis-p-Menth-8-ene-1,7-diol | Hydroxylation agent | cis-p-Menthane-1,7,8-triol | Hydroxylation nih.govresearchgate.net |

This table includes both documented and probable transformations based on the chemical nature of this compound.

Utilization as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound, derived from the stereocenters on the cyclohexane ring, makes it an attractive starting material, or "chiral synthon," for the enantioselective synthesis of complex natural products and other chiral molecules. The use of naturally occurring chiral compounds as starting materials is a powerful strategy in asymmetric synthesis, often referred to as the "chiral pool" approach.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While direct examples of this compound as a chiral auxiliary are not prevalent in the literature, other p-menthane derivatives, such as those derived from menthol (B31143), have been successfully employed. For example, menthyl phenylphosphinate has been used as a chiral auxiliary in asymmetric cross-coupling reactions. nih.gov This precedent suggests the potential for developing chiral auxiliaries from this compound.

The well-defined stereochemistry of the hydroxyl groups and the carbon skeleton of this compound can be exploited to direct the stereochemical course of reactions on appended side chains or to serve as a scaffold for the construction of more complex chiral structures. The functional groups can be modified to introduce new functionalities while retaining the original stereochemical information. The development of synthetic routes that leverage the chirality of this compound could provide efficient access to a range of enantiomerically pure compounds. Research in this area is ongoing and holds promise for the application of this versatile triol in the field of asymmetric synthesis. researchgate.net

Biosynthetic Pathways and Biotransformation Studies

Natural Biosynthetic Routes of p-Menthane-1,2,8-triol

p-Menthane (B155814) monoterpenoids, a broad class of compounds that includes menthol (B31143), limonene (B3431351), and carvone (B1668592), are synthesized in flowering plants within specialized structures like glandular trichomes. researchgate.net The fundamental precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, these are typically produced via the methylerythritol-4-phosphate (MEP) pathway. researchgate.net For monoterpenes, geranyl diphosphate (B83284) (GPP) is formed from IPP and DMAPP, which then serves as the substrate for various terpene synthase (TS) enzymes that create the diverse range of monoterpene skeletons. researchgate.netmdpi.com

While this compound itself is identified as a microbial biotransformation product, its precursor, α-terpineol, is a naturally occurring monoterpene alcohol. nih.govrsc.org α-Terpineol is found widely in the essential oils of many plants, including those from the Thymus, Annona, and Magnolia genera. nih.govrsc.orgrsc.org It acts as a chemical defense compound against pathogens and insects. researchgate.net The formation of this compound in nature is therefore intrinsically linked to the availability of α-terpineol and the presence of specific microorganisms capable of its conversion.

Microbial and Enzymatic Biotransformations

Biotransformation, the use of biological systems to perform chemical reactions, is a powerful tool for producing complex molecules with high specificity. nih.gov Microorganisms, with their vast enzymatic machinery, are particularly adept at modifying substrates like monoterpenes, often introducing functional groups or performing rearrangements with a high degree of regio- and stereoselectivity. nih.govresearchgate.netresearchgate.net

The fungus Alternaria alternata has been identified as a key organism capable of transforming α-terpineol into more complex derivatives. nih.govrsc.orgrsc.org In a landmark study, the fermentation of α-terpineol with A. alternata was shown to yield two primary oxidative products: (1S,2R,4R)-p-menthane-1,2,8-triol and 4R-oleuropeic acid. nih.govrsc.orgnih.gov This was the first report of α-terpineol biotransformation through microbial fermentation. nih.govrsc.orgrsc.orgnih.gov

The transformation process involves significant oxidative reactions. The isolation of this compound demonstrated that A. alternata facilitates the cis-dihydroxylation of the C(1)–C(2) double bond present in the α-terpineol precursor. rsc.org Monitoring the fermentation process revealed that the yield of this compound reached 9.6% ± 0.8% after nine days of fermentation. nih.govrsc.org

To understand the pathway leading to the final products, researchers investigated the process at earlier stages. nih.gov By shortening the fermentation time, they successfully isolated and identified 7-hydroxy-α-terpineol as an oxidative intermediate. nih.govrsc.orgrsc.org This compound is a crucial link in the conversion of α-terpineol to 4R-oleuropeic acid. nih.govrsc.org The identification of this intermediate was consistent with previously hypothesized transformation pathways. nih.govrsc.orgnih.gov

The enzymatic basis for these transformations was also explored. The ability of Alternaria species to perform complex biotransformations is largely attributed to their cytochrome P450 monooxygenase (P450) systems, which are known to catalyze oxidation reactions. nih.gov In the case of α-terpineol transformation by A. alternata, experiments confirmed that cytochrome P450 enzymes are responsible for the oxidation that leads to 4R-oleuropeic acid. nih.govrsc.orgrsc.orgrsc.org This was demonstrated through inhibition and induction experiments. rsc.org However, the results also suggested that the formation of this compound was not dependent on P450 enzymes and is more likely catalyzed by a dioxygenase. rsc.org

Interestingly, the microbial transformation of α-terpineol mirrors processes observed in insects. It had been previously reported that α-terpineol is metabolized to oleuropeic acid by the larvae of the common cutworm, Spodoptera litura. nih.govrsc.orgrsc.org This observation led to the hypothesis that microorganisms, potentially those within the insect's digestive system, possessing P450 enzyme systems could be responsible for this conversion. nih.govrsc.orgrsc.org The successful transformation using A. alternata supports this theory and provides a more scalable method for producing these compounds compared to collecting insect excreta. rsc.org

The transformation of monoterpenes is not limited to Alternaria. A wide variety of microorganisms, including bacteria and other fungi, can metabolize these compounds. researchgate.netnih.gov These microbes can use monoterpenes as a source of carbon and energy or transform them as part of detoxification processes. researchgate.netnih.gov

For example:

Pseudomonas putida is a well-studied bacterium that utilizes a specific cytochrome P450 monooxygenase to hydroxylate (+)-camphor. nih.gov

Fungi such as Corynespora cassiicola and Diplodia gossypina have been used to transform 1-menthenes like γ-terpinene and limonene into their corresponding 1,2-trans-diols with high stereospecificity. nih.gov

Absidia corulea has been shown to convert both (+)- and (-)-α-pinene into α-terpineol and isoterpineol. nih.govresearchgate.net

These microbial transformations involve a range of enzymatic reactions, including the introduction of functional groups and molecular rearrangements, highlighting the diverse catalytic potential of microorganisms in modifying monoterpene skeletons. researchgate.netnih.gov

Enzymatic Hydrolysis of Glycosidic Linkages

The release of the aglycone this compound from its glycosidic precursors is a critical step in understanding its bioavailability and biological activity. This process is primarily mediated by the enzymatic hydrolysis of the glycosidic bond, a reaction catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. mdpi.comnih.gov These enzymes are ubiquitous in nature and can be sourced from plants, fungi, yeasts, and bacteria. researchgate.netmaicas.com The enzymatic approach is often preferred over chemical hydrolysis due to its high specificity and mild reaction conditions, which prevent the undesirable rearrangement of the terpene structure. mdpi.comresearchgate.net

Research into the enzymatic hydrolysis of terpenoid glycosides has been extensive, particularly in the food and beverage industry, where it is utilized to release flavor and aroma compounds. researchgate.netmaicas.com While specific studies focusing exclusively on this compound glycosides are not extensively documented, the principles derived from the hydrolysis of other monoterpenoid glycosides are directly applicable.

The enzymatic cleavage of the sugar moiety from a terpenoid aglycone typically involves a two-step mechanism. In the case of a disaccharide glycoside, a specific glycosidase first cleaves the terminal sugar. A second enzyme, often a β-D-glucosidase, then hydrolyzes the remaining glucose unit linked to the aglycone, liberating the free terpene. maicas.com The efficiency and specificity of this hydrolysis depend on several factors, including the type of glycosidase, the nature of the sugar moiety, and the structure of the aglycone itself.

Microorganisms are a rich source of glycosidases capable of hydrolyzing terpenoid glycosides. Various fungi, yeasts, and bacteria have been identified to possess enzymatic systems for the transformation of p-menthane derivatives. nih.gov These microorganisms can be utilized either as whole-cell catalysts or as a source for purified enzymes. The biotransformation capabilities of these organisms open avenues for the targeted release of this compound from its natural glycosidic forms.

The table below summarizes findings from studies on the enzymatic hydrolysis of related terpenoid glycosides, which can be extrapolated to understand the potential for liberating this compound.

| Substrate (Glycoside) | Enzyme/Microorganism | Aglycone Product | Research Focus |

| Virgaureasaponin 1 (Triterpenoid glycoside) | Naringinase | 28-O-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranoside | Investigation of structure-activity relationships for cytotoxicity. nih.gov |

| Virgaureasaponin 1 (Triterpenoid glycoside) | β-Glucuronidase (crude) | Acylglycosides lacking the glucose moiety at C-3 | Investigation of structure-activity relationships for cytotoxicity. nih.gov |

| Grape Monoterpenyl Glycosides | Endogenous grape glycosidases | Various monoterpenols (e.g., linalool, geraniol) | Release of aroma compounds in wine and fruit juices. maicas.com |

| Grape Monoterpenyl Glycosides | Fungal commercial enzyme preparations | Various monoterpenols (e.g., linalool, geraniol) | Enhancement of aroma in wine and fruit juices. researchgate.net |

Advanced Analytical Characterization and Structural Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of p-Menthane-1,2,8-triol. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides experimental evidence for its molecular formula, C10H20O3. nih.gov

The monoisotopic mass of the molecule is calculated using the masses of the most abundant isotopes of its constituent elements. This theoretical value is then compared against the experimentally measured mass. Common ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high precision of HRMS allows for the confident assignment of the molecular formula from the measured exact mass of these ions.

| Parameter | Value |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight (Average) | 188.26 g/mol nih.gov |

| Theoretical Monoisotopic Mass | 188.14124450 Da nih.gov |

| Calculated m/z for [M+H]⁺ | 189.14852 |

| Calculated m/z for [M+Na]⁺ | 211.13047 |

| Calculated m/z for [M+K]⁺ | 227.10441 |

Advanced NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure and stereochemistry of this compound. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are required to assemble the complete structural puzzle.

For related p-menthane (B155814) diols and triols, techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) have been critical in determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. acs.orgnih.gov NOESY experiments identify protons that are close in space, allowing for the confirmation of cis or trans relationships between substituents. Other 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon connectivities throughout the molecule's carbon skeleton.

| NMR Technique | Purpose in the Analysis of this compound |

|---|---|

| ¹H NMR | Identifies the number and type of hydrogen environments, their integrations (ratios), and coupling patterns (neighboring protons). |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical nature (e.g., CH₃, CH₂, CH, quaternary C). |

| COSY | Establishes ¹H-¹H spin-spin coupling correlations, revealing which protons are connected through bonds. |

| HSQC/HMQC | Correlates each proton signal with the signal of the carbon atom it is directly attached to. |

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular framework. |

| NOESY/ROESY | Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry of the hydroxyl groups and methyl/isopropyl substituents. acs.org |

Chromatographic Techniques for Isomer Separation and Purity Determination

Due to the presence of multiple stereocenters, this compound can exist as a mixture of several stereoisomers (enantiomers and diastereomers). Chromatographic methods are essential for separating these isomers, determining the purity of a sample, and quantifying the relative amounts of each isomer, particularly the enantiomeric excess (e.e.).

Chiral Gas-Liquid Chromatography (GLC), often coupled with a Mass Spectrometer (GC-MS), is a primary technique for separating the enantiomers of volatile compounds like p-menthane derivatives. nih.gov To achieve separation, a chiral stationary phase (CSP) is used within the capillary column. These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

This technique is particularly vital after asymmetric synthesis or enzymatic resolution procedures, where the goal is to produce an excess of one enantiomer over the other. nih.govresearchgate.net By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

| Analytical Parameter | Description for this compound Analysis |

|---|---|

| Column Type | Capillary column coated with a Chiral Stationary Phase (e.g., modified cyclodextrins). |

| Carrier Gas | Helium or Hydrogen. |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification. nih.gov |

| Application | Separation of enantiomers and determination of enantiomeric excess (e.e.). |

Depending on the specific isomers and the desired separation, either normal-phase or reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). Because this compound lacks a strong UV-absorbing chromophore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are required for detection. Chiral stationary phases are also available for HPLC, allowing for the analytical or preparative-scale separation of enantiomers.

| Analytical Parameter | Typical Conditions for this compound Analysis |

|---|---|

| Mode | Reversed-Phase or Normal-Phase; Chiral HPLC for enantioseparation. |

| Stationary Phase | C18 (Reversed-Phase); Silica (B1680970) (Normal-Phase); Chiral Stationary Phase. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradients (Reversed-Phase); Hexane/Isopropanol (Normal-Phase). |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD). |

| Application | Purity determination, separation of diastereomers, and preparative purification. |

Mechanistic Investigations of Biological Interactions Focus on Molecular Mechanisms

In Vitro Studies on Microbial Organisms

There is a notable absence of published in vitro studies investigating the effects of p-Menthane-1,2,8-triol on microbial organisms. Consequently, no data is available to populate tables or provide detailed research findings on this topic.

No research dedicated to the effects of this compound on the integrity of bacterial cell membranes has been identified in the current body of scientific literature. As a result, there are no findings or data tables to present regarding its potential to disrupt or interact with these vital cellular structures.

Modulation of Enzymatic Activity

Scientific investigations into the potential for this compound to modulate enzymatic activity are not present in the available literature. While related compounds in the p-menthane (B155814) class have been studied for their effects on various enzymes, this specific triol isomer has not been the subject of such research. Therefore, there is no information regarding its influence on enzymes like ribonuclease H or any other enzymatic systems.

Molecular-Level Interactions within Biological Systems

Detailed studies on the molecular-level interactions of this compound within biological systems have not been published. The specific molecular targets and the nature of its interactions at a subcellular level remain uncharacterized.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unresolved Stereochemical Problems

The primary challenge associated with p-menthane-1,2,8-triol lies in its stereochemical complexity. The molecule possesses multiple chiral centers, leading to a significant number of possible stereoisomers. For instance, the presence of three hydroxyl groups on the p-menthane (B155814) framework can theoretically result in eight distinct stereoisomers. researchgate.net A major hurdle for researchers is the synthesis, separation, and unambiguous characterization of each of these individual isomers.

The synthesis of the four (4R)-p-menthane-1,2,8-triols has been achieved, and their individual characterization has been a notable step forward. researchgate.net However, a comprehensive understanding of all possible stereoisomers remains incomplete. The subtle differences in the spatial arrangement of the hydroxyl groups can lead to different physical properties and, most importantly, potentially distinct biological activities. Differentiating these isomers often requires sophisticated analytical techniques, such as chiral gas chromatography and advanced nuclear magnetic resonance (NMR) spectroscopy, to confirm their absolute configurations. researchgate.net The complete stereochemical puzzle of this compound is, therefore, far from solved, presenting a significant ongoing challenge.

Opportunities for Novel Synthetic Strategies and Methodologies

The stereochemical complexity of this compound necessitates the development of highly selective and efficient synthetic routes. Current research has demonstrated the feasibility of producing specific stereoisomers, paving the way for novel strategies.

Key opportunities in synthesis include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation has been successfully employed as a key step in the synthesis of enantiomers of related compounds like trans-p-menth-3-ene-1,2,8-triol. nih.gov This powerful technique allows for the controlled introduction of two hydroxyl groups across a double bond with a high degree of enantioselectivity. Applying and refining this methodology for the synthesis of various this compound isomers from unsaturated precursors like α-terpineol or limonene (B3431351) is a promising avenue.

Stereoselective Hydroxylation: High levels of trans-stereoselectivity have been achieved in the dihydroxylation of homoallylic alcohols such as terpinen-4-ol, yielding related triols. researchgate.net Exploring a range of modern hydroxylation reagents and catalytic systems could provide access to previously inaccessible stereoisomers of this compound. This includes methods for both syn- and anti-dihydroxylation to afford complementary stereochemical outcomes. researchgate.net

Biotransformation: The use of microorganisms and isolated enzymes offers a green and highly selective alternative to traditional chemical synthesis. It has been demonstrated that the fungus Alternaria alternata can convert α-terpineol into (1S,2R,4R)-p-menthane-1,2,8-triol. researchgate.net Expanding the screening of microbial catalysts could uncover novel biocatalytic routes to other isomers, leveraging the inherent stereoselectivity of enzymes.

The development of modular synthetic routes that allow for the selective synthesis of any desired stereoisomer would be a significant breakthrough, enabling detailed structure-activity relationship studies.

Directions for Elucidating Complex Biosynthetic Networks and Enzyme Characterization

While the biosynthesis of prominent p-menthane monoterpenes like menthol (B31143) in plants such as peppermint (Mentha x piperita) has been extensively studied, the specific pathways leading to this compound are not well-defined. researchgate.netresearchgate.net Future research should focus on identifying and characterizing the enzymes and genes responsible for its formation in nature.

Key research directions include:

Pathway Elucidation: The biosynthesis of p-menthane monoterpenes typically originates from geranyl diphosphate (B83284) (GDP). researchgate.net The pathway to this compound likely involves the formation of a cyclic precursor, such as limonene or α-terpineol, followed by a series of specific hydroxylation steps. The biotransformation of α-terpineol to this compound by Alternaria alternata strongly suggests that a similar pathway exists in other organisms. researchgate.net Future work should aim to identify plant species or microorganisms that naturally produce this triol and use metabolomic and transcriptomic approaches to map the entire biosynthetic network.

Enzyme Characterization: The hydroxylation steps are critical for the formation of this compound. The biotransformation study in Alternaria alternata confirmed the involvement of cytochrome P450 monooxygenases in this process. researchgate.net A major goal for future research is the isolation, purification, and characterization of these specific P450 enzymes. Understanding their substrate specificity, regioselectivity, and stereoselectivity will be crucial. This knowledge could then be applied in biotechnological platforms for the targeted production of specific isomers. nih.gov

Metabolic Engineering: Once the biosynthetic genes are identified, they can be introduced into microbial or plant-based expression systems. nih.gov This would enable the sustainable and scalable production of this compound and its individual stereoisomers, facilitating further research into their properties and potential applications.

Unraveling the intricate enzymatic machinery behind the formation of this compound will not only provide fundamental insights into plant and microbial biochemistry but also open the door to innovative biotechnological production methods.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of p-Menthane-1,2,8-triol and its derivatives?

Methodological Answer:

- 1H-NMR and 13C-NMR are critical for resolving stereochemistry and substituent positions. For example, Ishikawa et al. (1998) used these techniques to confirm the structure of p-Menthane-1,7,8-triol isolated from Foeniculum vulgare, observing characteristic signals for hydroxyl-bearing carbons and methyl groups .

- X-ray crystallography can resolve absolute configurations, as demonstrated in synthetic studies addressing structural ambiguities in natural isolates .

Q. How can researchers determine the solubility profile of this compound for pharmaceutical formulations?

Methodological Answer:

- Use shake-flask solubility assays with HPLC quantification. A peer-reviewed study optimized drug formulations by testing solubility in aqueous buffers and lipid-based excipients, noting enhanced bioavailability when combined with cyclodextrins .

- Thermogravimetric analysis (TGA) can assess stability under varying humidity and temperature conditions, critical for preclinical testing .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer:

Q. How is this compound synthesized in laboratory settings?

Methodological Answer:

- Sharpless asymmetric dihydroxylation (AD) is a key step for introducing stereocenters. For example, AD-mix-α/β reagents were used to synthesize enantiomerically enriched trans-p-menth-3-ene-1,2,8-triol, achieving 34% enantiomeric excess (ee) in initial trials .

- Luche reduction and Dess-Martin oxidation are employed for intermediate functionalization .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Skin hydration assays : Use reconstructed human epidermis (RHE) models to measure transepidermal water loss (TEWL) and corneometer readings, as done in clinical trials for moisturizing creams .

- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HL60 leukemia cells) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Methodological Answer:

- Perform comparative NMR analysis with synthetic standards. A study re-evaluated NMR data for asiasarinol and comosoxide B, identifying structural misassignments due to overlapping signals. Synthetic validation confirmed trans-p-menth-3-ene-1,2,8-triol as the correct structure .

- DFT-based computational NMR prediction tools (e.g., Gaussian) can corroborate experimental shifts .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?

Methodological Answer:

- Optimize Sharpless AD conditions : Adjust temperature (−20°C), solvent (t-BuOH/H2O), and substrate-to-reagent ratio. Route B (using alcohol 6 as a substrate) yielded higher ee (34%) than Route A (diene 5) .

- Kinetic resolution via enzymatic catalysis (e.g., lipases) can enhance ee in downstream intermediates .

Q. How can microbial biotransformation be leveraged to produce this compound derivatives?

Methodological Answer:

Q. What methodologies are used to study this compound’s metabolic pathways in biological systems?

Methodological Answer:

Q. How can structural modifications enhance this compound’s bioactivity?

Methodological Answer:

- Glycosylation : Attach β-D-glucopyranoside moieties to hydroxyl groups to improve water solubility. HMDB lists a glucosylated derivative with confirmed anti-inflammatory activity .

- SAR studies : Systematic substitution of hydroxyl groups (e.g., 1-OH vs. 8-OH) evaluates effects on cytotoxicity (e.g., HL60 cell assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.